molecular formula C8H11NO2 B1605610 methyl 3,5-dimethyl-1H-pyrrole-2-carboxylate CAS No. 74999-36-3

methyl 3,5-dimethyl-1H-pyrrole-2-carboxylate

Cat. No.: B1605610
CAS No.: 74999-36-3
M. Wt: 153.18 g/mol
InChI Key: NNDPBEVKFHCFGQ-UHFFFAOYSA-N
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Description

methyl 3,5-dimethyl-1H-pyrrole-2-carboxylate is an organic compound with the molecular formula C8H11NO2 It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3,5-dimethyl-1H-pyrrole-2-carboxylate typically involves the reaction of 2,4-dimethylpyrrole with methyl chloroformate under basic conditions. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of the pyrrole ring attacks the carbonyl carbon of methyl chloroformate, resulting in the formation of the ester linkage .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are employed on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms may enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

methyl 3,5-dimethyl-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole-2,4-dicarboxylic acid derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, particularly at the 3-position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic reagents like bromine (Br2) or nitronium ion (NO2+) can be used for substitution reactions.

Major Products

    Oxidation: Pyrrole-2,4-dicarboxylic acid derivatives.

    Reduction: Pyrrole-2,4-dimethyl-5-carbinol.

    Substitution: Halogenated or nitrated pyrrole derivatives.

Scientific Research Applications

methyl 3,5-dimethyl-1H-pyrrole-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound can be used in the study of enzyme interactions and as a probe for biological assays.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 3,5-dimethyl-1H-pyrrole-2-carboxylate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding carboxylic acid, which can then participate in further biochemical reactions. The pyrrole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

methyl 3,5-dimethyl-1H-pyrrole-2-carboxylate is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

methyl 3,5-dimethyl-1H-pyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c1-5-4-6(2)9-7(5)8(10)11-3/h4,9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNDPBEVKFHCFGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1)C(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20225955
Record name 2,4-Dimethyl-1H-pyrrole-5-carboxylic acid methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20225955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74999-36-3
Record name 2,4-Dimethyl-1H-pyrrole-5-carboxylic acid methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074999363
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4-Dimethyl-1H-pyrrole-5-carboxylic acid methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20225955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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